Cas no 854383-22-5 (O-(cycloheptylmethyl)hydroxylamine)

O-(cycloheptylmethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(cycloheptylmethyl)hydroxylamine
- EN300-1762956
- 854383-22-5
- SCHEMBL1715730
-
- インチ: 1S/C8H17NO/c9-10-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2
- InChIKey: PKFKKAIRTSSSTN-UHFFFAOYSA-N
- ほほえんだ: O(CC1CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 77.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
O-(cycloheptylmethyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762956-10.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1762956-5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1762956-0.1g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.1g |
$804.0 | 2023-09-20 | ||
Enamine | EN300-1762956-1.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1762956-5.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1762956-2.5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 2.5g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1762956-1g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1762956-10g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 10g |
$3929.0 | 2023-09-20 | ||
Enamine | EN300-1762956-0.05g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1762956-0.5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.5g |
$877.0 | 2023-09-20 |
O-(cycloheptylmethyl)hydroxylamine 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
O-(cycloheptylmethyl)hydroxylamineに関する追加情報
Research Brief on O-(cycloheptylmethyl)hydroxylamine (CAS: 854383-22-5) in Chemical Biology and Pharmaceutical Applications
O-(cycloheptylmethyl)hydroxylamine (CAS: 854383-22-5) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cycloheptylmethyl moiety, serves as a valuable building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.
The primary interest in O-(cycloheptylmethyl)hydroxylamine stems from its role as a hydroxylamine derivative, which is instrumental in the formation of stable covalent bonds with various biological targets. Researchers have exploited this property to design irreversible inhibitors for enzymes such as proteases and kinases, which are critical in numerous disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the activity of a specific kinase implicated in cancer progression, showcasing its therapeutic potential.
In addition to its inhibitory capabilities, O-(cycloheptylmethyl)hydroxylamine has been utilized in the development of prodrugs and bioconjugation strategies. Its ability to form oxime linkages with carbonyl groups makes it a valuable tool for site-specific modifications of proteins and antibodies. This application has been particularly impactful in the field of antibody-drug conjugates (ADCs), where precise targeting and controlled release of cytotoxic agents are paramount. A recent preprint on bioRxiv detailed a novel ADC platform leveraging this compound, achieving enhanced stability and efficacy in preclinical models.
From a synthetic chemistry perspective, the compound's stability and reactivity have been subjects of optimization. Advances in catalytic methods have enabled more efficient and scalable syntheses of O-(cycloheptylmethyl)hydroxylamine, as reported in a 2024 ACS Catalysis article. These improvements are critical for its broader adoption in industrial and academic settings, ensuring consistent quality and availability for research purposes.
Despite its promising applications, challenges remain in the pharmacokinetic profiling and toxicity assessment of derivatives based on O-(cycloheptylmethyl)hydroxylamine. Ongoing studies are focused on addressing these limitations through structural modifications and formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.
In conclusion, O-(cycloheptylmethyl)hydroxylamine (CAS: 854383-22-5) represents a versatile and innovative tool in chemical biology and drug development. Its unique chemical properties and broad applicability position it as a key player in the design of next-generation therapeutics. Continued research and development efforts are likely to uncover further opportunities for this compound, solidifying its role in advancing biomedical science.
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